molecular formula C12H15Cl2NO2 B1422259 N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide CAS No. 1188263-04-8

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide

Cat. No. B1422259
M. Wt: 276.16 g/mol
InChI Key: RDPOPGWDGGCCKQ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide, commonly known as Dicamba, is a synthetic herbicide that has been used extensively in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against stubborn weeds. In recent years, Dicamba has been the subject of much debate due to its potential impact on the environment and human health.

Scientific Research Applications

Pesticide Potential

  • N-Derivatives as Potential Pesticides : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction. These compounds, including variations like 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide, show potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).

Biological Activities

  • Anticonvulsant Activity : Some derivatives, like racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, have shown effective anticonvulsant activity in studies involving mice and rats. The mechanism involves the inhibition of voltage-gated sodium currents and enhancement of GABA effect (Pękala et al., 2011).

  • Anticancer Drug Synthesis : The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has demonstrated potential anticancer activity, targeting the VEGFr receptor (Sharma et al., 2018).

  • Inhibition of Fatty Acid Synthesis : Chloroacetamides like alachlor and metazachlor, structurally related to N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide, have been studied for their effect on fatty acid synthesis in the green alga Scenedesmus Acutus (Weisshaar & Böger, 1989).

  • Antibacterial and Enzyme Inhibition : N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides have been synthesized and shown to possess antibacterial and anti-enzymatic activities (Aziz‐ur‐Rehman et al., 2014).

Metabolic Studies

  • Metabolism in Human and Rat Liver Microsomes : Comparative metabolism studies of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes have provided insights into the biochemical processing of similar compounds (Coleman et al., 2000).

properties

IUPAC Name

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-7-6-10(12(14)8(2)11(7)13)17-5-4-15-9(3)16/h6H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPOPGWDGGCCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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